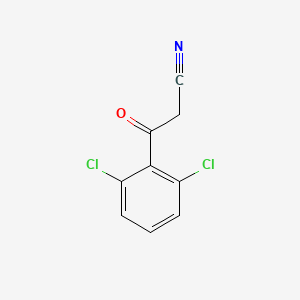

3-(2,6-Dichlorophenyl)-3-oxopropanenitrile

Description

3-(2,6-Dichlorophenyl)-3-oxopropanenitrile is a nitrile-containing organic compound featuring a dichlorophenyl group at the 2,6-positions and a ketone moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry, particularly for constructing biologically active molecules such as cyanochalcones and heterocyclic derivatives . The electron-withdrawing chlorine atoms on the phenyl ring enhance the electrophilicity of the ketone group, facilitating nucleophilic additions or cyclization reactions.

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHWJFVEFMTLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20991880 | |

| Record name | 3-(2,6-Dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71463-50-8 | |

| Record name | 2,6-Dichloro-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71463-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dichlorophenyl)-3-oxopropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,6-Dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,6-dichlorophenyl)-3-oxopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

3-(2,6-Dichlorophenyl)-3-oxopropanenitrile is used in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.

Biology: The compound is used in biological studies to understand the effects of dichlorophenyl groups on biological systems.

Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2,6-Dichlorophenyl)-3-oxopropanenitrile exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It may be involved in signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between 3-(2,6-Dichlorophenyl)-3-oxopropanenitrile and related compounds:

Key Comparative Observations

Structural and Electronic Variations

- Aromatic vs. Aliphatic Substituents: The dichlorophenyl group in this compound provides strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. In contrast, the piperidinyl group in 3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropanenitrile introduces basicity and conformational flexibility .

Functional Group Interactions

- Nitrile and Ketone Synergy: The nitrile group in all compounds serves as a versatile handle for further functionalization (e.g., cycloadditions). The ketone moiety enables nucleophilic attacks, as seen in the synthesis of carbazole-cyanochalcones . Urea derivatives (e.g., 3-(2,6-Dichlorophenyl)-1,1-dimethylurea ) replace the ketone-nitrile system with a urea group, altering hydrogen-bonding capacity and bioavailability.

Thermal and Spectral Properties

- Melting Points :

- Carbazole-containing derivatives exhibit higher melting points (173–235°C) due to extended aromaticity and intermolecular stacking . The thienyl-pyridyl analog melts at 192°C, reflecting moderate crystallinity .

- Aliphatic derivatives (e.g., cyclohexyl dioxo ) likely have lower melting points, though data are unavailable.

Biological Activity

3-(2,6-Dichlorophenyl)-3-oxopropanenitrile, also known by its CAS number 71463-50-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Overview

This compound belongs to the class of cyanochalcones, which are known for their diverse biological properties. The compound's structure features a dichlorophenyl moiety and a nitrile group, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with multiple cellular pathways:

- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of human farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of proteins involved in cell signaling and cancer progression .

- Tubulin Polymerization Inhibition : It has also been identified as a dual inhibitor affecting tubulin polymerization, which is essential for mitosis. This characteristic positions it as a candidate for anticancer therapies .

Efficacy in Assays

The efficacy of this compound has been evaluated through various in vitro assays. The following table summarizes key findings from recent studies:

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| Human FTase Inhibition | 0.12 | |

| Tubulin Polymerization | 0.71 | |

| Anticancer Activity (MCF-7) | Not specified |

Case Studies

- Cancer Cell Line Studies : In a study focusing on breast cancer cell lines (MCF-7), this compound exhibited significant cytotoxic effects. The research highlighted its potential as a lead compound for developing new anticancer agents targeting specific signaling pathways .

- Mechanistic Insights : A mechanistic study indicated that the compound's ability to inhibit FTase could disrupt the function of oncogenes that rely on farnesylation for activation. This suggests a novel approach to cancer treatment by targeting metabolic pathways critical for tumor growth .

Research Findings

Recent research has emphasized the importance of structure-activity relationships (SAR) in understanding the biological effects of cyanochalcones. Modifications to the phenyl ring and nitrile group can significantly alter the potency and selectivity of these compounds against various biological targets.

Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.